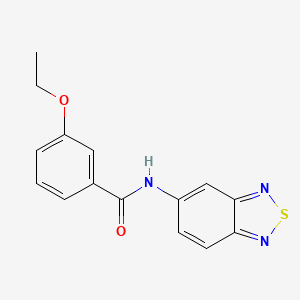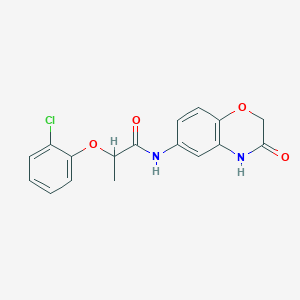
2-methyl-N-(2-methylquinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-methylquinolin-8-yl)benzamide is an organic compound with the molecular formula C18H16N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-methylquinolin-8-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinoline and 2-methylbenzoic acid.
Formation of Intermediate: The 2-methylquinoline is first nitrated to form 2-methyl-8-nitroquinoline.
Reduction: The nitro group in 2-methyl-8-nitroquinoline is reduced to an amine group, resulting in 2-methyl-8-aminoquinoline.
Amidation: The 2-methyl-8-aminoquinoline is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include:
Use of Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance reaction rates.
Solvent Selection: Solvents like dichloromethane or toluene are chosen based on their ability to dissolve reactants and products efficiently.
Purification: Techniques such as recrystallization and column chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Biological Research: It is used as a probe to study the binding interactions with DNA and proteins.
Industrial Applications: The compound is investigated for its potential use as a corrosion inhibitor in metal surfaces.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2-methylquinolin-8-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In cancer research, it is known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-N-(quinolin-8-yl)benzamide
- 2-methyl-N-(2-chloroquinolin-8-yl)benzamide
- 2-methyl-N-(2-methoxyquinolin-8-yl)benzamide
Uniqueness
2-methyl-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of the 2-methyl group on both the quinoline and benzamide moieties. This structural feature enhances its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.
Eigenschaften
Molekularformel |
C18H16N2O |
|---|---|
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
2-methyl-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C18H16N2O/c1-12-6-3-4-8-15(12)18(21)20-16-9-5-7-14-11-10-13(2)19-17(14)16/h3-11H,1-2H3,(H,20,21) |
InChI-Schlüssel |
JUUQGRGXLKFGCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11323188.png)

![Ethyl 4-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11323207.png)

![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11323217.png)
![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11323219.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11323225.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323226.png)

![dimethyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11323248.png)

![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11323264.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11323266.png)

